Benzoic acid, 4-formyl-2-iodo-

CAS No.: 1289063-24-6

Cat. No.: VC16213095

Molecular Formula: C8H5IO3

Molecular Weight: 276.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1289063-24-6 |

|---|---|

| Molecular Formula | C8H5IO3 |

| Molecular Weight | 276.03 g/mol |

| IUPAC Name | 4-formyl-2-iodobenzoic acid |

| Standard InChI | InChI=1S/C8H5IO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4H,(H,11,12) |

| Standard InChI Key | ZEWOKEHPPSECGA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C=O)I)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

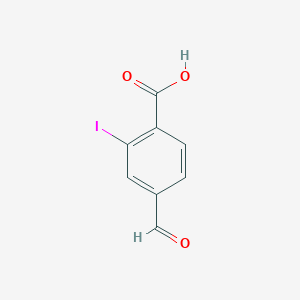

The molecular formula of 4-formyl-2-iodobenzoic acid is C₈H₅IO₃, with a molecular weight of 276.03 g/mol. Its structure comprises a benzene ring substituted with:

-

A carboxylic acid group (-COOH) at position 1.

-

An iodine atom at position 2.

-

A formyl group (-CHO) at position 4.

The iodine atom introduces steric and electronic effects, while the formyl group enhances electrophilicity, enabling diverse reactivity.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₈H₅IO₃ |

| Molecular Weight | 276.03 g/mol |

| Solubility | Low in water; soluble in DMF, DMSO |

| Reactivity | Electrophilic substitution, oxidation, reduction |

| Potential Applications | Pharmaceutical intermediates, ligand synthesis |

Synthesis and Manufacturing

Synthetic Routes

While direct methods for synthesizing 4-formyl-2-iodobenzoic acid are sparsely documented, analogous pathways for iodobenzoic acids provide a framework. A plausible route involves:

-

Iodination of 4-formylbenzoic acid: Utilizing electrophilic iodination agents such as iodine monochloride (ICl) in the presence of a Lewis acid catalyst .

-

Sandmeyer Reaction: Diazotization of an aminobenzoic acid derivative followed by iodination .

A study on 2-fluorobenzoic acid synthesis via nucleophilic fluorination of iodonium salts highlights the versatility of iodinated precursors in aromatic substitution reactions . For instance, 2-iodo-3-methylbenzoic acid reacts with Oxone (a potassium peroxymonosulfate complex) and sulfuric acid to form iodonium intermediates, which can undergo further functionalization . Such methods could be adapted to introduce the formyl group post-iodination.

Industrial Considerations

Industrial-scale production faces challenges in optimizing yield and purity. Continuous-flow reactors and catalytic iodination methods may improve efficiency, though specific protocols remain proprietary.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The iodine atom directs electrophiles to the meta position relative to itself, while the formyl group activates the ring toward further substitution. For example:

-

Nitration: Would likely occur at position 5 (meta to iodine, para to formyl).

-

Sulfonation: Favored at position 6 (ortho to formyl).

Oxidation and Reduction

-

Oxidation: The formyl group oxidizes to a carboxylic acid, yielding 2-iodoterephthalic acid under strong oxidizing conditions (e.g., KMnO₄ in acidic medium) .

-

Reduction: Sodium borohydride (NaBH₄) reduces the formyl group to a hydroxymethyl (-CH₂OH) group, producing 4-(hydroxymethyl)-2-iodobenzoic acid.

Nucleophilic Displacement

The iodine atom participates in Ullmann-type coupling reactions, enabling cross-coupling with aryl boronic acids in the presence of palladium catalysts . This reactivity is critical for constructing biaryl systems in drug discovery.

Table 2: Representative Reactions and Products

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, Δ | 2-Iodoterephthalic acid |

| Reduction | NaBH₄, MeOH | 4-(Hydroxymethyl)-2-iodobenzoic acid |

| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives |

Applications in Scientific Research

Pharmaceutical Intermediates

The iodine atom serves as a handle for radioisotopic labeling (e.g., with iodine-125), making the compound valuable in positron emission tomography (PET) tracer development . Additionally, the formyl group facilitates Schiff base formation with amines, a key step in synthesizing antimicrobial agents.

Materials Science

In coordination chemistry, 4-formyl-2-iodobenzoic acid acts as a bifunctional ligand, binding metals via the carboxylic acid and formyl groups. This property is exploited in designing metal-organic frameworks (MOFs) with tunable porosity.

Comparison with Structural Analogs

Table 3: Comparative Analysis of Iodobenzoic Acid Derivatives

| Compound | Functional Groups | Key Reactivity | Applications |

|---|---|---|---|

| 2-Iodobenzoic acid | -COOH, -I | Electrophilic substitution | Radiolabeling, agrochemicals |

| 4-Formylbenzoic acid | -COOH, -CHO | Nucleophilic addition | Polymer precursors |

| 4-Formyl-2-iodobenzoic acid | -COOH, -CHO, -I | Cross-coupling, oxidation | PET tracers, MOFs |

Challenges and Future Directions

Current limitations include the lack of scalable synthesis protocols and detailed pharmacokinetic data. Future research should prioritize:

-

Green chemistry approaches to reduce reliance on toxic iodination reagents.

-

Exploration of bioactivity against antimicrobial-resistant pathogens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume